N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with suitable reagents to form the adamantane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring.
Substitution: Substitution reactions can occur at the adamantane or pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the pyrimidine and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine: Another adamantane derivative with different functional groups.
1,3-Dehydroadamantane: A compound with a similar adamantane core but different substituents.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O5S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H25N3O5S/c1-10-14(15(21)20-16(22)19-10)26(23,24)18-2-3-25-17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13,18H,2-9H2,1H3,(H2,19,20,21,22) |
InChI Key |
WXIITVMMXUUBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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